molecular formula C8H15NO2 B2859950 6,6-Dimethoxy-2-azaspiro[3.3]heptane CAS No. 1374830-31-5

6,6-Dimethoxy-2-azaspiro[3.3]heptane

Cat. No.: B2859950
CAS No.: 1374830-31-5
M. Wt: 157.213
InChI Key: ZPYMJVKELDTLOM-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-azaspiro[3.3]heptane: is an organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of sodium hydride in dry dimethylformamide, followed by the addition of diisopropyl malonate and a suitable bromomethyl compound . The reaction is maintained below 70°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of temperature, pressure, and reactant concentrations to achieve high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

6,6-Dimethoxy-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Properties

IUPAC Name

6,6-dimethoxy-2-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-10-8(11-2)3-7(4-8)5-9-6-7/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYMJVKELDTLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CNC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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